molecular formula C11H15BrO2 B8362941 4-(Propyloxy)-3-methoxybenzyl bromide

4-(Propyloxy)-3-methoxybenzyl bromide

Cat. No.: B8362941
M. Wt: 259.14 g/mol
InChI Key: SECRSHNJGLZZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propyloxy)-3-methoxybenzyl bromide is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-1-propoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6,8H2,1-2H3

InChI Key

SECRSHNJGLZZOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CBr)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(propyloxy)-3-methoxybenzyl alcohol (2.28 g, 11.62 mmol) in anhydrous diethyl ether (30 mL) was slowly added PBr3 (0.55 mL, 5.81 mmol) via syringe, and the resulting mixture was stirred at room temperature for 2 hours. The mixture was diluted with diethyl ether (150 mL) and washed with saturated aqueous NaHCO3 (2×75 mL) and brine (2×75 mL). The organic layer was dried over anhydrous MgSO4, and the solvent was removed under reduced pressure to afford 4-(propyloxy)-3-methoxybenzyl bromide (2.94 g, 98%) as a white solid. n-Butyllithium (2.5 M solution in hexanes, 0.56 mL, 1.40 mmol) was added to a solution of diisopropylamine (0.20 mL, 1.42 mmol) in dry THF (4 mL) at −78° C. The mixture was stirred at −78° C. for one hour, then HMPA (0.33 mL, 1.91 mmol) was added, followed by adding a solution of compound 21 (0.30 g, 1.27 mmol) in THF (3 mL). After 1 hour, a solution of 4-(propyloxy)-3-methoxybenzyl bromide (0.658 g, 2.54 mmol) in THF (3 μL) was added in one portion to the reaction, and the resulting mixture was stirred at −78° C. for an additional 4 hours. The excess base was quenched with saturated aqueous NH4Cl (15 mL), and the resulting solution was extracted with EtOAc (3×25 mL). The combined organic layer was washed with saturated NaCl (2×30 mL), dried over MgSO4, filtered and the filtrate evaporated to dryness. The residue was purified by column chromatography on silica gel (hexanes/EtOAc, 2:1) to give compound 137 (0.302 g, 57%) as a white foam.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.